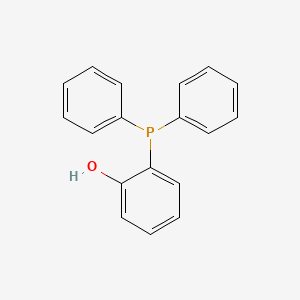

2-(Diphenylphosphino)phenol

描述

属性

IUPAC Name |

2-diphenylphosphanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOYIFINVBZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332321 | |

| Record name | 2-(Diphenylphosphino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-10-6 | |

| Record name | 2-(Diphenylphosphino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60254-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2-(Diphenylphosphino)phenol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

2-(Diphenylphosphino)phenol undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxide.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Coordination: The compound acts as a ligand, forming complexes with transition metals.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or oxygen can be used for oxidation reactions.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Coordination: Transition metal salts like nickel chloride or cobalt acetate are used to form metal complexes.

Major Products

Oxidation: Diphenylphosphine oxide.

Substitution: Alkyl or acyl derivatives of this compound.

Coordination: Metal complexes with various geometries, such as square-planar or octahedral structures.

科学研究应用

Catalytic Applications

1.1 Catalysts in Organic Synthesis

2-(Diphenylphosphino)phenol is widely recognized for its role as a ligand in various coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Suzuki-Miyaura Coupling

- Sonogashira Coupling

These reactions are pivotal in the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules. The compound enhances reaction rates and selectivity due to its ability to stabilize metal complexes, particularly palladium .

1.2 Formation of Hydroxy(Phosphinoxy)Biphenyls

The compound serves as a catalyst for the preparation of hydroxy(phosphinoxy)biphenyls, which are valuable intermediates in organic synthesis. This reaction demonstrates the compound's utility in generating functionalized aromatic compounds that can be further transformed into pharmaceuticals and agrochemicals .

Biomedical Applications

2.1 Dual-Channel Fluorescence Imaging

A notable application of this compound is its functionalization in dual-channel fluorescence agents for cancer diagnosis. A study highlighted the development of a pyronin-based probe that utilizes this compound to selectively target cancer cells over normal cells. The compound facilitates efficient cellular uptake and reacts with intracellular biothiols like cysteine and glutathione, producing distinct fluorescence signals that enable differentiation between cancerous and non-cancerous tissues .

Case Study: Cancer Cell Imaging

In an experimental setup, various cancer cell lines (A549, HeLa, MCF-7) were treated with the this compound-functionalized probe. The results showed significant fluorescence in cancer cells while normal cells exhibited negligible fluorescence, underscoring the compound's potential for clinical applications in cancer diagnostics .

Material Science Applications

3.1 Copolymerization Processes

The compound is also utilized in the copolymerization of ethylene with linear olefins, contributing to the development of advanced materials with tailored properties. This application is crucial for producing polymers with specific mechanical and thermal characteristics suitable for various industrial applications .

作用机制

The mechanism of action of 2-(Diphenylphosphino)phenol primarily involves its role as a ligand. It coordinates with metal ions through the phosphorus and oxygen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.

相似化合物的比较

Key Observations :

- Phosphine vs. Phosphine Oxide: DPEPhos contains a phosphine oxide group, rendering it air-stable compared to the air-sensitive phosphine group in this compound .

- Acidity: The phenolic -OH group in this compound (pKa ~10) is more acidic than the carboxylic acids in 2-(Diphenylphosphino)terephthalic acid (pKa ~3.35), influencing solubility and reactivity .

- Chirality: DIPAMP’s ethane backbone and methoxy substituents enable enantioselective catalysis, a feature absent in non-chiral analogs like this compound .

Reactivity and Catalytic Performance

- Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Pd, Ir) due to its P,O-chelation ability. In contrast, DIPAMP’s bisphosphine structure enables stronger chelation, critical for asymmetric catalysis .

Industrial and Market Relevance

- 2-(Diphenylphosphino)benzaldehyde (a related compound) has a well-established market, with applications in pharmaceuticals and materials science. Its 2019 market analysis revealed significant demand in Asia-Pacific regions, driven by catalytic and electronic material sectors .

- DPEPhos is commercially prioritized for OLED manufacturing due to its electroluminescent properties, whereas this compound remains niche, primarily used in academic research .

生物活性

2-(Diphenylphosphino)phenol, also known as (2-hydroxyphenyl)diphenylphosphine, is a compound of significant interest due to its unique biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields.

Target Interaction

The primary mechanism of action for this compound involves its ability to chelate transition metals, forming stable metal-ligand complexes. This chelation occurs through the formation of multiple bonds between the ligand and metal ions, which can influence various biochemical pathways and reactions.

Biochemical Pathways

The compound is particularly involved in the metabolism of phenolic compounds and affects several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes and cofactors that play critical roles in these pathways.

Pharmacokinetics

Molecular Properties

With a molecular weight of approximately 278.28 g/mol, this compound exhibits favorable pharmacokinetic properties that enhance its biological activity. Its ability to penetrate cell membranes is facilitated by organic-anion transporting polypeptides (OATP), which are often overexpressed in cancer cells .

Cellular Effects

Cancer Cell Interaction

Research has demonstrated that this compound can act as a dual-channel fluorescence agent for diagnosing various cancer cell types. The compound's design allows it to selectively penetrate cancer cell membranes and react with intracellular thiols like cysteine (Cys) and glutathione (GSH), resulting in fluorescence that aids in distinguishing cancerous tissues from normal ones .

Applications in Research and Medicine

| Field | Application |

|---|---|

| Chemistry | Used as a ligand in synthesizing metal complexes for catalytic studies. |

| Biology | Investigated for enzyme inhibition and antimicrobial properties through metal complex formation. |

| Medicine | Explored for potential use in drug development, particularly as part of metal-based therapeutics. |

| Industry | Employed in catalyst development for polymerization and hydrogenation reactions. |

Case Studies

-

Fluorescence Imaging in Cancer Diagnosis

A study highlighted the use of a this compound-functionalized pyronin as a dual-channel fluorescence agent for cancer diagnosis. This agent showed significant efficacy in penetrating cancer cells while being less effective on normal cells, providing a promising tool for personalized cancer therapy . -

Metal Complex Formation

Research on heteroleptic iridium complexes has demonstrated the utility of this compound as an auxiliary ligand, enhancing the stability and activity of these complexes in catalytic processes .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Diphenylphosphino)phenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting diphenylphosphine derivatives with halogenated phenols under inert atmospheres (e.g., argon) using catalysts like Pd(PPh₃)₄. Purification often employs column chromatography (silica gel, eluents such as ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using melting point analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify P–O and P–C bonds (peaks near 1100–1200 cm⁻¹ and 1430–1480 cm⁻¹, respectively) .

- NMR : ³¹P NMR distinguishes phosphine oxidation states (δ ~−5 to +30 ppm for P(III) compounds). ¹H/¹³C NMR confirms aromatic substitution patterns .

- X-Ray Crystallography : Resolve molecular geometry and confirm steric/electronic properties (e.g., bond angles between P and phenol groups) .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound serves as a monodentate or bidentate ligand in transition-metal catalysis. For example, in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), optimize ligand-to-metal ratios (typically 1:1 to 2:1) and evaluate catalytic activity via turnover frequency (TOF) measurements. Compare performance with structurally similar ligands (e.g., CyJohnPhos) to assess electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-based complexes?

- Methodological Answer :

- Conditional Analysis : Compare solvent polarity, temperature, and base used (e.g., K₂CO₃ vs. Cs₂CO₃) across studies.

- Class-Based Extrapolation : Apply toxicity or reactivity data from organophosphate analogs (e.g., phosphine oxides) to hypothesize stability or degradation pathways .

- Supplemental Literature Searches : Use databases like SciFinder to identify overlooked variables (e.g., trace moisture or oxygen levels) .

Q. What strategies mitigate oxidation or degradation of this compound during storage and handling?

- Methodological Answer :

- Storage : Use amber vials under argon or nitrogen at −20°C. Pre-purify solvents (e.g., degas toluene via freeze-pump-thaw cycles).

- Handling : Conduct reactions in gloveboxes with O₂/H₂O levels <1 ppm. Monitor oxidation via ³¹P NMR (appearance of δ +20–30 ppm signals indicates P=O formation) .

Q. How can reaction byproducts from this compound-mediated catalysis be systematically analyzed?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to separate byproducts.

- Mass Spectrometry : Employ ESI-MS or GC-MS to identify phosphine oxide derivatives or dimerization products.

- Kinetic Profiling : Track byproduct formation over time using in situ IR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。